Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate, commonly known as MOPSO sodium salt, is a zwitterionic organic compound classified as a buffering agent. Its molecular formula is C₇H₁₄NNaO₅S, and it has a molecular weight of approximately 247.24 g/mol. This compound is particularly noted for its effective buffering capacity within a physiological pH range of 6.5 to 7.9, making it highly suitable for biological and biochemical applications, especially in cell culture work .
MOPSO's primary mechanism of action lies in its buffering capacity. By accepting or donating protons, it maintains a relatively constant pH in a solution, which is crucial for many biological processes. The physiological pH range (6.5-7.9) of MOPSO makes it particularly suitable for cell culture applications where maintaining a stable environment for cellular activities is essential [].
While MOPSO is generally considered a safe compound, some potential hazards exist:
The synthesis of sodium 2-hydroxy-3-morpholinopropane-1-sulfonate typically involves the sulfonation of morpholinopropanol followed by neutralization with sodium hydroxide. The general steps include:
Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate has diverse applications including:
Studies have demonstrated that sodium 2-hydroxy-3-morpholinopropane-1-sulfonate interacts favorably with various metal ions, forming stable chelates that enhance analytical sensitivity in mass spectrometry . Its zwitterionic nature allows it to minimize non-specific interactions in biological assays, thereby improving assay reliability.
Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate shares structural similarities with other buffering agents, notably:
Compound Name | Molecular Formula | pH Range | Unique Features |
---|---|---|---|
Sodium 3-morpholinopropanesulfonic acid | C₇H₁₅NNaO₄S | 7.0 - 8.0 | Lacks hydroxyl group on C-2 |
Sodium N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acid | C₈H₁₉N₂NaO₄S | 6.8 - 7.4 | Contains piperazine structure |
Sodium N-(carboxymethyl)glycine | C₅H₉N₂NaO₄ | 6.0 - 7.5 | Known as Good's buffer; less zwitterionic nature |
Uniqueness of Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate:
Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate is distinguished by its additional hydroxyl group on the propane moiety, enhancing its solubility and buffering capacity compared to similar compounds like sodium 3-morpholinopropanesulfonic acid . This structural feature contributes to its effectiveness in maintaining physiological pH levels and compatibility with various biological systems.
The mid-20th century marked a critical transition in biochemical methodology as researchers sought alternatives to traditional buffers like phosphate and bicarbonate, which suffered from metal ion interactions and poor stability. Norman Good’s seminal work in the 1960s systematically addressed these limitations through the development of zwitterionic sulfonic acid derivatives. These compounds combined morpholine or piperazine rings with sulfonate groups to create buffers with:
Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate emerged as a structural variant within this framework, incorporating a hydroxyl group at the C2 position to modulate solubility and hydrogen-bonding capacity. This modification expanded the utility of morpholine-based buffers in protein stabilization assays where tertiary interactions impact macromolecular conformations.
Early synthesis routes for morpholinopropane sulfonates relied on nucleophilic ring-opening reactions between morpholine and propane sultone derivatives. For Sodium 2-hydroxy-3-morpholinopropane-1-sulfonate, the introduction of the hydroxyl group necessitated controlled oxidation steps during propyl chain functionalization, as documented in patented manufacturing processes. Modern production employs recrystallization from aqueous ethanol to achieve >99% purity, with sodium counterions enhancing electrolyte compatibility in cell culture media.
Table 1: Comparative Properties of Morpholine-Based Buffers
Property | Sodium 2-Hydroxy-3-Morpholinopropane-1-Sulfonate | 3-Morpholinopropanesulfonic Acid (MOPS) |
---|---|---|
CAS Registry Number | 79803-73-9 | 1132-61-2 |
Molecular Formula | C₇H₁₄NNaO₅S | C₇H₁₅NO₄S |
pKa (25°C) | ~7.1 (estimated) | 7.20 |
Solubility (H₂O, 25°C) | >500 mM | 220 mM |
UV Cutoff (nm) | <260 | <260 |
Metal Chelation Capacity | Low (Cu²⁺, Zn²⁺) | Low (Ni²⁺, Co²⁺) |
The structural features of MOPSO sodium salt enable precise molecular recognition during protein stabilization. The morpholine ring acts as a hydrogen bond acceptor through its tertiary amine and ether oxygen, while the hydroxyl group at C-2 and sulfonate moiety provide hydrogen bond donors and ionic interaction sites, respectively [1] [3]. These interactions stabilize protein conformations by compensating for electrostatic mismatches on protein surfaces. For instance, in bovine serum albumin (BSA) studies, MOPSO sodium salt reduces aggregation by forming transient hydrogen bonds with exposed peptide backbones, effectively shielding hydrophobic residues from solvent-induced denaturation [5].
The buffer’s zwitterionic nature minimizes osmotic stress, a critical factor in maintaining protein solubility during chromatography and electrophoresis. At pH 7.1–7.5, the sulfonate group (pKa ≈ 7.2) remains deprotonated, creating a negatively charged microenvironment that repels anionic protein domains while attracting cationic residues [3] [5]. This selective charge modulation is particularly advantageous in ion-exchange chromatography, where MOPSO sodium salt enhances resolution by fine-tuning electrostatic interactions between stationary phases and target proteins [5].
MOPSO sodium salt exhibits moderate chelation capacity for transition metals, primarily through its hydroxyl and sulfonate groups. In copper(II) solutions, the hydroxyl group at C-2 coordinates with Cu²⁺ ions, forming a stable five-membered chelate ring. This interaction reduces free Cu²⁺ concentrations, as demonstrated in Pseudomonas aeruginosa biofilm studies, where MOPSO-buffered systems showed higher biofilm resistance to copper toxicity compared to free-swimming cells [6]. The chelation mechanism involves two equilibrium steps:
The table below compares copper complexation in MOPSO-buffered saline versus a minimal growth medium (MSVP):
Medium | Free Cu²⁺ (M) | Predominant Complexes |
---|---|---|
MOPSO | 6 × 10⁻⁶ | CuCl⁻, CuOH⁻, Cu(OH)₂(s) |
MSVP | 4.61 × 10⁻⁷ | CuSO₄, CuHPO₄, Cu-pyruvate |
This chelation behavior is exploited in analytical techniques such as electrospray ionization mass spectrometry (ESI-MS), where MOPSO-copper complexes enhance ionization efficiency for trace metal detection [1] [5]. However, excessive chelation can interfere with metalloenzyme assays, necessitating careful concentration optimization.
MOPSO sodium salt demonstrates remarkable pH stability during freeze-thaw cycles, a property attributed to its low temperature coefficient (ΔpKa/°C = -0.015) and high aqueous solubility (0.75 M at 0°C) [1] [3]. Upon freezing, the buffer resists crystallization due to strong ion-dipole interactions between the sulfonate group and water molecules, maintaining a homogeneous amorphous phase. This prevents localized pH shifts caused by ice formation, which typically concentrates solutes in unfrozen microdomains.
The hydroxyl group plays a dual role:
In lyophilization studies, MOPSO sodium salt outperforms phosphate buffers by maintaining enzyme activity post-reconstitution, as evidenced by lactate dehydrogenase retaining >90% activity after five freeze-thaw cycles [3].
Irritant